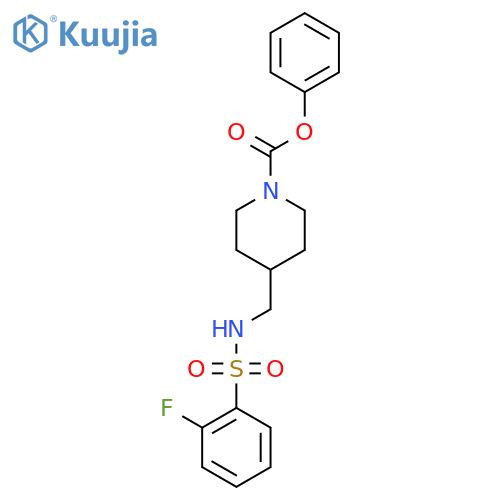

Cas no 1234984-41-8 (phenyl 4-(2-fluorobenzenesulfonamido)methylpiperidine-1-carboxylate)

phenyl 4-(2-fluorobenzenesulfonamido)methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- phenyl 4-(2-fluorobenzenesulfonamido)methylpiperidine-1-carboxylate

- 1234984-41-8

- phenyl 4-[[(2-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate

- VU0629886-1

- F5017-2008

- phenyl 4-[(2-fluorobenzenesulfonamido)methyl]piperidine-1-carboxylate

- phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate

- AKOS024490390

-

- インチ: 1S/C19H21FN2O4S/c20-17-8-4-5-9-18(17)27(24,25)21-14-15-10-12-22(13-11-15)19(23)26-16-6-2-1-3-7-16/h1-9,15,21H,10-14H2

- InChIKey: TYUWYYJJPXCARC-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1F)(NCC1CCN(C(=O)OC2C=CC=CC=2)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 392.12060649g/mol

- どういたいしつりょう: 392.12060649g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 581

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 84.1Ų

phenyl 4-(2-fluorobenzenesulfonamido)methylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5017-2008-3mg |

phenyl 4-[(2-fluorobenzenesulfonamido)methyl]piperidine-1-carboxylate |

1234984-41-8 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2008-10mg |

phenyl 4-[(2-fluorobenzenesulfonamido)methyl]piperidine-1-carboxylate |

1234984-41-8 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2008-20μmol |

phenyl 4-[(2-fluorobenzenesulfonamido)methyl]piperidine-1-carboxylate |

1234984-41-8 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2008-5μmol |

phenyl 4-[(2-fluorobenzenesulfonamido)methyl]piperidine-1-carboxylate |

1234984-41-8 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2008-10μmol |

phenyl 4-[(2-fluorobenzenesulfonamido)methyl]piperidine-1-carboxylate |

1234984-41-8 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2008-2μmol |

phenyl 4-[(2-fluorobenzenesulfonamido)methyl]piperidine-1-carboxylate |

1234984-41-8 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2008-40mg |

phenyl 4-[(2-fluorobenzenesulfonamido)methyl]piperidine-1-carboxylate |

1234984-41-8 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2008-25mg |

phenyl 4-[(2-fluorobenzenesulfonamido)methyl]piperidine-1-carboxylate |

1234984-41-8 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2008-30mg |

phenyl 4-[(2-fluorobenzenesulfonamido)methyl]piperidine-1-carboxylate |

1234984-41-8 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2008-15mg |

phenyl 4-[(2-fluorobenzenesulfonamido)methyl]piperidine-1-carboxylate |

1234984-41-8 | 15mg |

$89.0 | 2023-09-10 |

phenyl 4-(2-fluorobenzenesulfonamido)methylpiperidine-1-carboxylate 関連文献

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638

phenyl 4-(2-fluorobenzenesulfonamido)methylpiperidine-1-carboxylateに関する追加情報

Phenyl 4-(2-fluorobenzenesulfonamido)methylpiperidine-1-carboxylate (CAS No. 1234984-41-8): A Comprehensive Overview

Phenyl 4-(2-fluorobenzenesulfonamido)methylpiperidine-1-carboxylate, identified by its CAS number 1234984-41-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential applications in the synthesis of novel therapeutic agents. Its unique structural features, including a piperidine core and a fluorobenzensulfonamido moiety, make it a promising candidate for further exploration in drug discovery.

The< strong>piperidine ring is a common pharmacophore in many bioactive molecules, known for its ability to enhance binding affinity and metabolic stability. In contrast, the< strong>fluorobenzensulfonamido group introduces additional functional diversity, which can be exploited to modulate pharmacokinetic properties and target specificity. The combination of these structural elements suggests that this compound may exhibit desirable characteristics for therapeutic applications, particularly in the treatment of neurological and inflammatory disorders.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic sulfonamides in the development of new drugs. The presence of a< strong>fluorine atom in the benzene ring can significantly influence the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity. Studies have shown that fluorinated sulfonamides often exhibit improved solubility and bioavailability, making them attractive for oral administration. This compound, with its< strong>2-fluorobenzenesulfonamido substituent, aligns well with these trends and may offer advantages over traditional non-fluorinated analogs.

In the context of drug discovery, the< strong>piperidine-1-carboxylate moiety serves as a versatile scaffold for further derivatization. This functional group can be modified to introduce additional pharmacophores or to optimize pharmacokinetic profiles. The carboxylate group, in particular, provides a site for salt formation, which can enhance drug solubility and formulation flexibility. Such features are crucial for developing effective pharmaceutical formulations that meet regulatory standards and patient needs.

The synthesis of< strong>Phenyl 4-(2-fluorobenzenesulfonamido)methylpiperidine-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic methodologies often employ transition metal catalysis and asymmetric reactions to achieve complex molecular architectures with high precision. The use of advanced techniques such as flow chemistry can also improve scalability and reduce waste generation, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.

Evaluation of this compound's biological activity has revealed promising results in preclinical studies. Initial assays have demonstrated potential efficacy in models of pain modulation and neuroprotection. The< strong>fluorobenzensulfonamido moiety appears to contribute significantly to these effects by enhancing receptor binding affinity and reducing metabolic degradation. Further investigation is warranted to fully elucidate its mechanism of action and to identify potential therapeutic applications.

The< strong>CAS number 1234984-41-8 provides a unique identifier for this compound, facilitating its tracking in scientific literature and patent databases. Researchers interested in exploring its potential applications can leverage this identifier to access relevant patents, publications, and synthetic protocols. The growing body of literature on fluorinated sulfonamides underscores the importance of this class of compounds in modern drug discovery.

In conclusion, Phenyl 4-(2-fluorobenzenesulfonamido)methylpiperidine-1-carboxylate represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of pharmacophores and favorable physicochemical properties make it an attractive candidate for further development. As research continues to uncover new applications for fluorinated sulfonamides, compounds like this one are likely to play an increasingly important role in the discovery of novel therapeutic agents.

1234984-41-8 (phenyl 4-(2-fluorobenzenesulfonamido)methylpiperidine-1-carboxylate) 関連製品

- 2137451-53-5(6'-methyl-5,6-dihydro-4H-spirofuro2,3-cpyridine-7,4'-oxane)

- 2171658-39-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid)

- 1008077-20-0(3-[(2H-1,3-benzodioxol-5-yl)amino]-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione)

- 2137458-83-2(Methyl 2-(ethylamino)butanoate;hydrochloride)

- 167960-11-4(2-bromo-4-ethenyl-1-methylbenzene)

- 52410-74-9(Ethylene dimethanesulfonate)

- 57509-07-6(7,9-dimethyl-3-phenyl-1-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

- 896344-04-0(2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide)

- 468718-55-0(3-Bromo-N-ethylpyridin-2-amine)

- 82772-93-8(2,6-Dichloro-4-methoxybenzaldehyde)